molecular formula C10H8ClIO2 B14371224 1-Chloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methoxy}benzene CAS No. 94323-54-3

1-Chloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methoxy}benzene

Cat. No.: B14371224
CAS No.: 94323-54-3
M. Wt: 322.52 g/mol
InChI Key: KKXZTVLJUYVIJW-UHFFFAOYSA-N
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Description

1-Chloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methoxy}benzene is an organic compound that features a benzene ring substituted with a chlorine atom and a methoxy group, which is further substituted with a 3-iodoprop-2-yn-1-yl group

Preparation Methods

The synthesis of 1-Chloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methoxy}benzene typically involves the following steps:

    Starting Materials: The synthesis begins with 1-chloro-2-methoxybenzene and 3-iodoprop-2-yn-1-ol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

    Synthetic Route: The 3-iodoprop-2-yn-1-ol is reacted with 1-chloro-2-methoxybenzene in the presence of the base to form the desired product through a nucleophilic substitution reaction.

Chemical Reactions Analysis

1-Chloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methoxy}benzene can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom and the iodine atom.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the alkyne and benzene ring positions.

    Common Reagents and Conditions: Typical reagents used in these reactions include bases (e.g., K2CO3), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alkanes.

Scientific Research Applications

1-Chloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methoxy}benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological systems, particularly in the development of probes for imaging and diagnostic purposes.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Chloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methoxy}benzene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or activating their functions.

    Pathways Involved: The specific pathways involved depend on the context of its use. For example, in medicinal chemistry, it may interact with specific proteins involved in disease pathways.

Comparison with Similar Compounds

1-Chloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methoxy}benzene can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-chloro-4-[(3-iodoprop-2-yn-1-yl)oxy]benzene and 4-[(3-iodoprop-2-yn-1-yl)oxy]benzonitrile share structural similarities.

Properties

CAS No.

94323-54-3

Molecular Formula

C10H8ClIO2

Molecular Weight

322.52 g/mol

IUPAC Name

1-chloro-2-(3-iodoprop-2-ynoxymethoxy)benzene

InChI

InChI=1S/C10H8ClIO2/c11-9-4-1-2-5-10(9)14-8-13-7-3-6-12/h1-2,4-5H,7-8H2

InChI Key

KKXZTVLJUYVIJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCOCC#CI)Cl

Origin of Product

United States

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